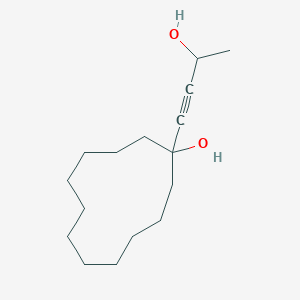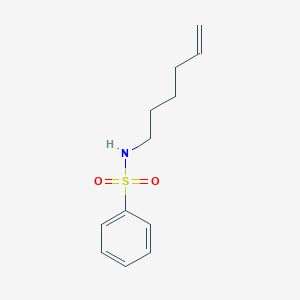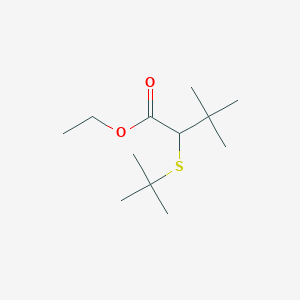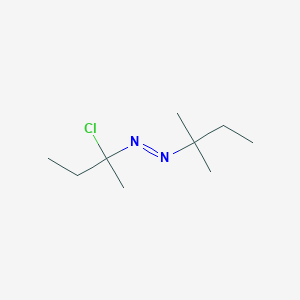![molecular formula C14H20ClNO4S B14558811 Ethyl 6-[(4-chlorobenzene-1-sulfonyl)amino]hexanoate CAS No. 61714-32-7](/img/structure/B14558811.png)
Ethyl 6-[(4-chlorobenzene-1-sulfonyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[(4-chlorobenzene-1-sulfonyl)amino]hexanoate is an organic compound that features a sulfonamide group attached to a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(4-chlorobenzene-1-sulfonyl)amino]hexanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 6-aminohexanoic acid ethyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(4-chlorobenzene-1-sulfonyl)amino]hexanoate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of sulfonamide derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of 6-aminohexanoic acid and ethanol.
Scientific Research Applications
Ethyl 6-[(4-chlorobenzene-1-sulfonyl)amino]hexanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industrial Chemistry: Utilized in the development of specialty chemicals and materials.
Analytical Chemistry: Employed as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of Ethyl 6-[(4-chlorobenzene-1-sulfonyl)amino]hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: Shares the sulfonamide group but differs in the overall structure and functional groups.
Benzene, 1,1’-sulfonylbis[4-chloro-]: Contains a similar sulfonyl group but has a different core structure.
Properties
CAS No. |
61714-32-7 |
|---|---|
Molecular Formula |
C14H20ClNO4S |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
ethyl 6-[(4-chlorophenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C14H20ClNO4S/c1-2-20-14(17)6-4-3-5-11-16-21(18,19)13-9-7-12(15)8-10-13/h7-10,16H,2-6,11H2,1H3 |
InChI Key |
WQZSXYPVDLAQJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione](/img/structure/B14558738.png)


![1-[4-(2-Benzylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B14558749.png)
![1,1'-[Butane-1,4-diylbis(sulfanediyl-2,1-phenylene)]dihydrazine](/img/structure/B14558752.png)

![4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate](/img/structure/B14558766.png)



![Ethyl 2-[2-(3,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14558790.png)



